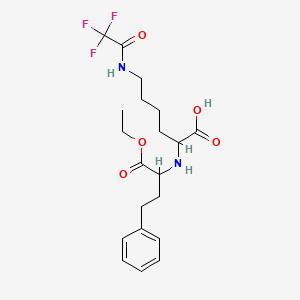

N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a phenylpropyl group, and a trifluoroacetyl group attached to the L-lysine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine typically involves multiple steps. The process begins with the protection of the amino groups of L-lysine, followed by the introduction of the ethoxycarbonyl and phenylpropyl groups. The final step involves the trifluoroacetylation of the protected lysine derivative. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the lysine backbone.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperature, pH, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted lysine derivatives.

Scientific Research Applications

N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine, also known as N2-(1S-Ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine, is a chemical compound with diverse applications, most notably in the pharmaceutical industry . It has the molecular formula C20H27F3N2O5 and a molecular weight of 432.43 g/mol .

Key Applications

- Lisinopril Intermediate this compound serves as a crucial intermediate in the synthesis of Lisinopril, a third-generation long-acting angiotensin-converting enzyme inhibitor (ACEI) . Lisinopril is used to reduce blood pressure and treat hypertension, acting on the renin-angiotensin-aldosterone system .

Synthesis and Purification Methods

- Preparation Method A method for preparing N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine involves adding the crude compound to organic solvents to form a high-optical purity product .

- Purification The purification process involves dissolving the filtered cake in water, adjusting the pH with sodium hydroxide, cooling the solution, and filtering to obtain pure N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine .

Properties

- Physical Properties N2-(1S-Ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine is a white solid with a melting point of 134-136°C . It is soluble in DMSO and Methanol .

- Predicted Properties The boiling point is predicted to be around 587.0±50.0 °C, and the density is approximately 1.234±0.06 g/cm3 .

Research and Development

- Chiral Drug Preparation It is significant in chiral drug preparation technologies, particularly for purifying high-optical purity N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine .

- Isomer Isolation Research focuses on isolating the 1S-isomer and removing the undesired 1R-isomer to enhance the purity of the intermediate .

Mechanism of Action

The mechanism of action of N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine include other lysine derivatives with different functional groups, such as:

- N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-acetyl-L-lysine

- N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-benzoyl-L-lysine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine, also known as a key intermediate in the synthesis of Lisinopril, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H27F3N2O5 |

| Molecular Weight | 432.43 g/mol |

| Density | 1.234 g/cm³ |

| Melting Point | 134-136 ºC |

| Boiling Point | 586.99 ºC |

| CAS Number | 116169-90-5 |

Biological Mechanisms

The compound exhibits several biological activities primarily attributed to its ability to modify lysine residues in proteins through acylation. This modification can impact protein function, stability, and interactions. The trifluoroacetyl group is particularly noteworthy for enhancing lipophilicity and potentially improving bioavailability.

Mechanistic Insights

- Acylation of Lysine Residues : The compound acts as a lysine acylation agent, which can influence post-translational modifications (PTMs) in proteins. These modifications are crucial for regulating various cellular processes, including gene expression and signal transduction .

- Targeted Activity : Research indicates that this compound can selectively modify specific lysine residues within proteins, leading to altered functional outcomes. This selective targeting is essential for developing therapeutics aimed at specific pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Acylome Profiling

A recent study developed an activity-based acylome profiling (ABAP) strategy using N-(phenylsulfonyl)amides to explore lysine acylations in human cells. The findings revealed that various artificial acylations could be quantified, rediscovering numerous endogenous lysine acylations, thus validating the potential of compounds like this compound for therapeutic applications .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of l-lysine with specific enzymes, highlighting that compounds similar to this compound could enhance enzyme activity through selective binding and modification of active sites .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

- Lysine Acetylation : Modifies protein function through post-translational modifications.

- Selective Targeting : Enables specific interactions with protein targets, enhancing therapeutic efficacy.

- Potential Applications : As an intermediate in Lisinopril synthesis, it may contribute to cardiovascular therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine, and how is it utilized as an intermediate?

- Methodology :

- Activation : The intermediate is activated using N,N-carbonyldiimidazole (CDI) to form a cyclic N-anhydride .

- Coupling : Reacted with L-proline methyl ester via nucleophilic substitution to yield a protected derivative.

- Deprotection : Hydrolysis with 1N NaOH in methanol removes the trifluoroacetyl (Tfa) and ethoxycarbonyl groups.

- Purification : Recrystallization from isopropanol/water (10:1 v/v) ensures high purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Spectroscopy :

- IR : Confirms carbonyl (C=O) and amide bonds.

- NMR (¹H, ¹³C, COSY, HMBC): Validates stereochemistry and connectivity (e.g., phenylpropyl and lysine moieties) .

- Chromatography :

- HPLC : Purity assessment (>98% by area normalization) .

- Karl Fischer Titration : Quantifies water content in hydrates .

- Physical Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 432.43 g/mol | |

| Melting Point | 134–136°C | |

| CAS RN | 116169-90-5 |

Advanced Research Questions

Q. How can crystallization conditions be optimized for derivatives of this compound?

- Key Factors :

- Solvent Selection : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) enhance crystal lattice formation .

- Temperature Gradients : Slow cooling from reflux minimizes impurities.

- Seeding : Pre-crystallized material induces controlled nucleation .

- Challenges :

- Polymorphism risks in trifluoroacetyl-protected compounds require differential scanning calorimetry (DSC) validation.

Q. What strategies resolve contradictions in stereochemical assignments for this compound?

- Methodology :

- 2D NMR (HSQC, HMBC) : Correlates proton-carbon couplings to confirm chiral centers (e.g., S-configuration at the ethoxycarbonyl group) .

- Optical Rotation ([α]D) : Matches literature values for enantiomeric purity .

- X-ray Crystallography (if applicable): Resolves ambiguities in solid-state configurations.

Q. How can reaction by-products be identified during synthesis?

- Analytical Approaches :

- HPLC-MS : Detects truncated peptides or incomplete deprotection products (e.g., residual Tfa groups) .

- ¹⁹F NMR : Monitors trifluoroacetyl group removal efficiency .

- Mitigation :

- Adjust coupling reaction stoichiometry (e.g., CDI:L-proline ratio) to minimize unreacted intermediates.

Q. What role does the trifluoroacetyl group play in nonaqueous capillary electrophoresis (NACE)?

- Application :

- Enhances analyte hydrophobicity, improving separation in organic solvents (e.g., acetonitrile with ionic liquids) .

- Derivatization Protocol :

- React with N-hydroxysuccinimide-activated Tfa to lysine residues under anhydrous conditions .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate?

- Investigation Steps :

Compare DSC thermograms across batches.

Assess solvent traces via gas chromatography (GC).

Verify polymorphic forms using powder X-ray diffraction (PXRD).

Properties

IUPAC Name |

2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F3N2O5/c1-2-30-18(28)16(12-11-14-8-4-3-5-9-14)25-15(17(26)27)10-6-7-13-24-19(29)20(21,22)23/h3-5,8-9,15-16,25H,2,6-7,10-13H2,1H3,(H,24,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLDFNVDZZGPHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.